molecular formula C18H11N2Na3O11s3 B1148117 PyBlue Hydrazide CAS No. 137182-38-8

PyBlue Hydrazide

Cat. No. B1148117
CAS RN: 137182-38-8
M. Wt: 596.44
InChI Key:
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Description

Molecular Structure Analysis

The molecular structure of hydrazide compounds is characterized by specific properties such as molecular weight, melting point, color, and yield, and spectral characteristics such as elemental analysis, IR, 1H and 13C NMR . The hydrazide–hydrazone functional group contains the –CO–NH–N=CH– moiety that yields the hydrazide–hydrazone group its physical, chemical and biochemical properties .


Chemical Reactions Analysis

Hydrazide compounds undergo various chemical reactions. For instance, hydrazide reacts with a carbonyl to form a hydrazone using a mechanism similar to that of an imine formation . In protein chemistry, two types of reactions based on hydrazide reactivity are usually employed: Schiff base/imine formation to yield acyl hydrazone for protein labeling and hydrazide oxidation to yield acyl azides for condensation of peptide segments .

Scientific Research Applications

Protein Synthesis and Modification

PyBlue Hydrazide is significant in protein chemical synthesis, where it acts as a key intermediate. The hydrazide group in this context serves as a precursor for a thioester, enhancing the efficiency and scope of native chemical ligation processes. This application is crucial for generating biomacromolecules that are difficult to obtain otherwise and has implications for both biological and pharmaceutical studies (Huang, Fang, & Liu, 2016).

Bioconjugation and Polymer Nanoparticle Construction

Hydrazide-containing copolymers, such as those involving PyBlue Hydrazide, are used for bioconjugations to prepare polymers for protein recognition. These processes involve the synthesis of multifunctionalizable, core-cross-linked polymeric nanoparticles, which have significant implications in fields like targeted drug delivery and diagnostics (Wang et al., 2014).

Enzyme Inhibition Studies

Studies involving PyBlue Hydrazide derivatives have shown potential in inhibiting enzymes like α-glucosidase and carbonic anhydrase. These findings are particularly relevant in the development of new therapeutic agents for diseases where such enzyme inhibition is beneficial (Qurrat-Ul-Ain et al., 2017).

Biomedical Applications: Bifunctional Nanospheres

Hydrazide-containing bifunctional nanospheres, which can be covalently coupled with molecules like IgG, avidin, and biotin, demonstrate the application of PyBlue Hydrazide in creating novel fluorescent-magnetic-biotargeting trifunctional nanospheres. These have applications in biomedical fields such as visual sorting and manipulation of cells (Wang et al., 2005).

Antimicrobial and Anticancer Research

Hydrazide-hydrazone derivatives, including those related to PyBlue Hydrazide, have shown a range of biological activities, including antimicrobial and anticancer properties. This makes them valuable in medicinal chemistry for developing new therapeutic agents (Popiołek, 2016).

Corrosion Inhibition

PyBlue Hydrazide derivatives have been explored as effective corrosion inhibitors for materials like mild steel. This application is crucial in industries where corrosion resistance is a significant concern (Bedair et al., 2022).

Glycan Quantification in Mass Spectrometry

In mass spectrometry, stable-isotope-labeled hydrophobic hydrazide reagents, which could include PyBlue Hydrazide derivatives, are used for the relative quantification of N-linked glycans. This application is critical in proteomics and glycomics research (Walker et al., 2011).

properties

CAS RN

137182-38-8

Molecular Formula

C18H11N2Na3O11s3

Molecular Weight

596.44

Origin of Product

United States

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